molecular formula C15H25Br2N3O3 B13813511 Lys-Phe dihydrobromide

Lys-Phe dihydrobromide

Cat. No.: B13813511
M. Wt: 455.19 g/mol
InChI Key: WCIKYRLDIDXUBD-NJHZPMQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lys-Phe dihydrobromide, also known as lysyl-phenylalanine dihydrobromide, is a dipeptide compound consisting of the amino acids lysine and phenylalanine. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine. The compound is characterized by its molecular formula C15H23N3O3 · 2HBr and a molecular weight of 455.19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lys-Phe dihydrobromide can be synthesized through a peptide coupling reaction between lysine and phenylalanine. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is particularly advantageous for its efficiency and ability to produce high-purity peptides. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Lys-Phe dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) for oxidation, and reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4) for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfide-linked peptides, while reduction can produce free thiol groups. Substitution reactions can result in alkylated or acylated derivatives of this compound .

Scientific Research Applications

Lys-Phe dihydrobromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Lys-Phe dihydrobromide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Lys-Phe dihydrobromide can be compared with other dipeptides, such as:

This compound is unique due to its specific combination of lysine and phenylalanine, which imparts distinct properties and applications compared to other dipeptides.

Properties

Molecular Formula

C15H25Br2N3O3

Molecular Weight

455.19 g/mol

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoic acid;dihydrobromide

InChI

InChI=1S/C15H23N3O3.2BrH/c16-9-5-4-8-12(17)14(19)18-13(15(20)21)10-11-6-2-1-3-7-11;;/h1-3,6-7,12-13H,4-5,8-10,16-17H2,(H,18,19)(H,20,21);2*1H/t12-,13-;;/m0../s1

InChI Key

WCIKYRLDIDXUBD-NJHZPMQHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N.Br.Br

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCCN)N.Br.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.